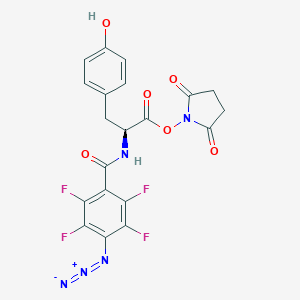![molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3](/img/structure/B155710.png)
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique fused ring structure, which includes both quinoline and benzodiazepine moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one typically involves the acylation of 5-acetylbenzodiazepin-2-ones with o-nitrobenzoyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloroethane. The resulting 1-(2-nitrobenzoyl)amides undergo catalytic hydrogenation in the presence of a skeletal nickel catalyst, leading to reductive cyclization and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
化学反应分析
Types of Reactions
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Catalytic hydrogenation can reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and quinazolinones, depending on the specific reaction conditions and reagents used.
科学研究应用
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new anxiolytic and sedative drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with other signaling pathways, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
Gidazepam: Another benzodiazepine derivative with anxiolytic properties.
Phenazepam: A benzodiazepine used for its sedative and anxiolytic effects.
Cinazepam: Known for its hypnotic and sedative properties.
Uniqueness
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is unique due to its fused quinoline and benzodiazepine structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
属性
IUPAC Name |
6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZFLZRMSJXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
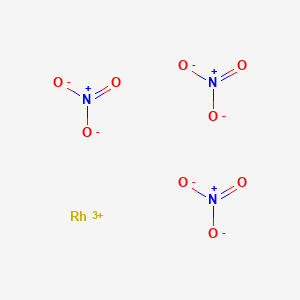
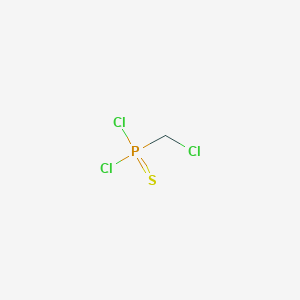

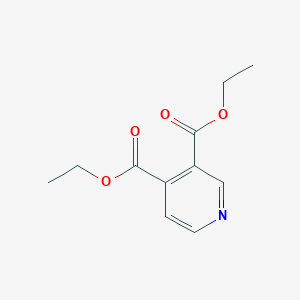
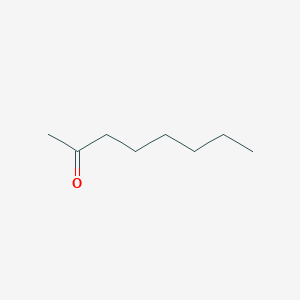


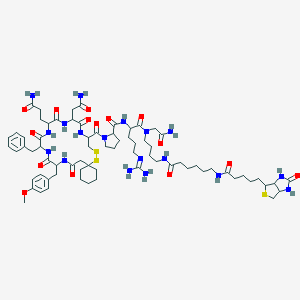
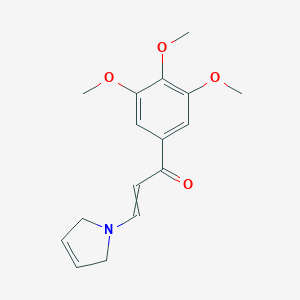
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
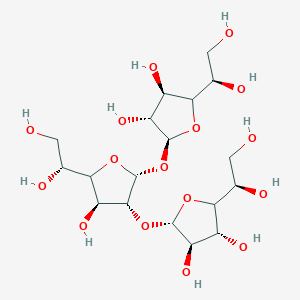
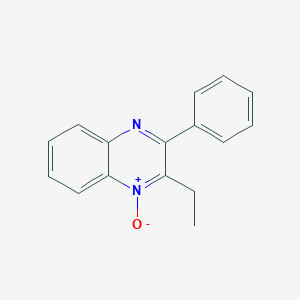
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
